Product packaging for Ypenyl(Cat. No.:CAS No. 6860-12-4)

Ypenyl

Cat. No.: B1683136
CAS No.: 6860-12-4
M. Wt: 302.6 g/mol
InChI Key: RFKFEUGUPZHBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ypenyl is a chemical compound supplied as a high-purity reagent for scientific and research applications. This product is intended for use by qualified researchers in controlled laboratory settings. Before use, researchers should consult the available scientific literature to understand the compound's specific physicochemical properties, stability, and solubility. It is the responsibility of the researcher to conduct all necessary risk assessments and adhere to local safety regulations when handling this material. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Cl3N3O2 B1683136 Ypenyl CAS No. 6860-12-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6860-12-4

Molecular Formula

C9H14Cl3N3O2

Molecular Weight

302.6 g/mol

IUPAC Name

5-[bis(2-chloroethyl)aminomethyl]-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H13Cl2N3O2.ClH/c10-1-3-14(4-2-11)6-7-5-12-9(16)13-8(7)15;/h5H,1-4,6H2,(H2,12,13,15,16);1H

InChI Key

RFKFEUGUPZHBKZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl.Cl

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CN(CCCl)CCCl.Cl

Appearance

Solid powder

Other CAS No.

6860-12-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7264-21-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-bis(2-chloroethyl)aminomethyluracil
thyminalkylamine
thyminalkylamine monohydrochloride
thyminealkamine
Ypenyl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ypenyl

Total Synthesis Approaches to Ypenyl

The total synthesis of this compound involves constructing the molecule from simpler precursors, culminating in the attachment of the nitrogen mustard group to the uracil (B121893) ring. As a C-Mannich base derivative of uracil, its synthesis often utilizes methodologies applicable to this class of compounds. researchgate.nettubitak.gov.tr

Multi-Step Reaction Sequences in this compound Synthesis

The synthesis of this compound, 5-bis-(2-chloroethyl)-aminomethyluracil, proceeds through multi-step reaction sequences. While specific detailed protocols for the historical synthesis of this compound by Fåska and Lork in 1961 are not extensively detailed in the immediately available results, the chemical structure suggests a pathway involving the functionalization of uracil. cas.czontosight.ai General approaches for synthesizing uracil C-Mannich bases involve the reaction of uracil with formaldehyde (B43269) and a secondary amine. researchgate.nettubitak.gov.tr In the case of this compound, the secondary amine component would be bis-(2-chloroethyl)amine or a precursor that is subsequently converted to the nitrogen mustard.

A plausible multi-step sequence would likely involve the Mannich reaction at the C5 position of uracil. This position is known to undergo electrophilic substitution, making it amenable to functionalization. nih.gov The reaction typically requires a weak acid catalyst or proceeds under neutral conditions. The bis-(2-chloroethyl)amine moiety, characteristic of nitrogen mustards, is then incorporated. ontosight.ai

Precursor Identification and Intermediate Derivatization

Key precursors for this compound synthesis include uracil, formaldehyde (or a formaldehyde equivalent), and a source of the bis-(2-chloroethyl)amino group. Uracil serves as the foundational heterocyclic core. ontosight.ai Formaldehyde facilitates the formation of the methylene (B1212753) bridge connecting the uracil ring to the amine. The nitrogen mustard part, the bis-(2-chloroethyl)amino group, is a critical functional group. ontosight.ai

Intermediate derivatization steps would involve the formation of the C-Mannich base linkage. For instance, the reaction of uracil with formaldehyde could yield a hydroxymethyl intermediate at the C5 position, which then reacts with the amine component. Alternatively, a pre-formed aminomethyl intermediate could be reacted with uracil.

In the synthesis of related uracil C-Mannich bases, various secondary amines have been employed, such as diethylamine, piperazine, pyrrolidine, diethanolamine, morpholine, piperidine, and dimethylamine (B145610). researchgate.nettubitak.gov.tr The specific choice of amine and the conditions dictate the structure of the resulting Mannich base. For this compound, the use of bis-(2-chloroethyl)amine or its protected form would be necessary.

Functionalization Strategies and Analog Design

Functionalization strategies for uracil derivatives, including those related to this compound, aim to modify the core structure or attached groups to explore altered chemical and biological properties. nih.govresearchgate.net Analog design involves creating compounds with similar core structures but variations in substituents. empyrean-tech.comwiley.commrce.in

Synthesis of Uracil C-Mannich Base Derivatives Related to this compound

The synthesis of uracil C-Mannich base derivatives, structurally related to this compound, is commonly achieved through the Mannich reaction. This three-component reaction typically involves a uracil derivative, an aldehyde (such as formaldehyde), and a primary or secondary amine. researchgate.nettubitak.gov.trmdpi.comajol.info The reaction leads to the formation of a carbon-carbon bond adjacent to a carbonyl group and a carbon-nitrogen bond. ajol.info

Research has demonstrated the synthesis of a series of uracil C-Mannich bases using uracil, formalin solution, and various amines. researchgate.nettubitak.gov.tr For example, compounds incorporating diethylamine, piperazine, pyrrolidine, diethanolamine, morpholine, piperidine, and dimethylamine as the amine function have been synthesized. researchgate.nettubitak.gov.tr These reactions highlight the versatility of the Mannich strategy in generating diverse uracil derivatives with modifications at the C5 position.

Detailed spectral data, including UV, IR, 1H-NMR, 13C-NMR, and MS, are typically used to confirm the chemical structures of the synthesized Mannich bases. researchgate.nettubitak.gov.tr

Exploration of Fluorinated Analogues and Other Substitutions

The exploration of fluorinated analogues of uracil derivatives, potentially including those related to this compound, is a significant area of research. rsc.orgmedkoo.combeilstein-journals.orgnih.govrsc.orgnajah.edu Fluorination can influence various properties, including lipophilicity, metabolic stability, and interactions with biological targets. rsc.orgnih.govnajah.edu

Synthesis of fluorinated uracil derivatives has been explored through various methodologies. One approach involves the synthesis of fluorinated carbocyclic pyrimidine (B1678525) nucleoside analogues, where fluorine atoms are introduced into the sugar moiety. rsc.org Another area involves the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs from deoxyfluorinated precursors. beilstein-journals.orgnih.gov While these examples focus on modifications to the sugar or nucleoside part, the principles of introducing fluorine into heterocyclic systems or adjacent chains can be relevant to designing fluorinated analogues of this compound.

Other substitutions on the uracil ring or the nitrogen mustard chain can also be explored to modify the properties of this compound analogues. This could involve altering the alkyl chains of the nitrogen mustard or introducing different functional groups onto the uracil core at positions other than C5, provided the synthetic routes are feasible.

Molecular Structure Elucidation of Ypenyl and Its Derivatives

Spectroscopic Approaches for Structural Confirmation

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecules of interest, providing data that can be interpreted to reveal details about the compound's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Ypenyl Structure Elucidation

NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning signals and determining coupling relationships.

Application of 1D and 2D NMR Pulse Sequences (e.g., COSY, NOSY, HSQC)

1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the types of hydrogen and carbon atoms present and their chemical environments. The chemical shift values in these spectra are indicative of the electronic environment of the nuclei, providing clues about the functional groups and hybridization states. nih.govresearchgate.net

2D NMR experiments offer more sophisticated insights into through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY) reveals spin-spin coupling between protons on adjacent carbon atoms, establishing direct connectivity within the proton framework. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) or Nuclear Overhauser Enhancement Spectroscopy (NOESY) provides information about protons that are spatially close to each other, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of a molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals. nih.govresearchgate.netmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about the connectivity of the carbon skeleton and the placement of substituents. researchgate.netmdpi.com

Analysis of coupling constants and signal multiplicities in NMR spectra further refines the structural assignment by indicating the number of neighboring nuclei and the nature of the bonds between them.

Isotopic Labeling for NMR Signal Assignment

In cases where NMR signal assignment is challenging due to overlapping signals or complex spin systems, isotopic labeling, particularly with ¹³C or ²H (deuterium), can be employed. By selectively incorporating isotopes at specific positions within the molecule, the signals corresponding to the labeled atoms and their coupled partners are altered, simplifying the spectra and allowing for unambiguous assignment of resonances.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern. scribd.comnih.govwiley.comebi.ac.ukwaters.comlibretexts.orgmathworks.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing ionization and often fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) corresponds to the intact molecule with a single charge, providing the molecular weight. Analysis of the fragmentation pattern (the masses and abundances of fragment ions) can provide clues about the substructures present in the molecule. waters.comlibretexts.org

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which can be used to calculate the elemental composition of the compound with high accuracy. waters.com This is invaluable for confirming the molecular formula.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) couple chromatographic separation with mass detection, allowing for the analysis of mixtures and the determination of the molecular weight and fragmentation of individual components, including potentially this compound if present in a mixture. nih.govcas.cz

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide complementary information about the presence of specific functional groups and conjugated systems within a molecule. scribd.comlibretexts.orgwiley.comspecac.compypi.orggithub.comlibretexts.orgorgchemboulder.comwhoi.eduresearchgate.netuzh.chjasco-global.com

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Absorption in this region is typically due to electronic transitions, particularly in molecules containing chromophores (groups with delocalized electrons, such as double or triple bonds, aromatic rings, or carbonyl groups). libretexts.orguzh.ch The wavelength of maximum absorbance (λmax) and the intensity of the absorption can provide information about the nature and extent of conjugation within the molecule. libretexts.org Derivative spectroscopy can be used to enhance spectral features and resolve overlapping bands in UV-Vis spectra. whoi.edu

IR Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a "fingerprint" for the molecule. specac.comlibretexts.orgorgchemboulder.com Analysis of the positions, intensities, and shapes of absorption bands in the IR spectrum allows for the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and carbon-carbon double (C=C) and triple (C≡C) bonds. specac.comlibretexts.orgorgchemboulder.com The region between 500 and 1500 cm⁻¹, known as the fingerprint region, is particularly useful for distinguishing between structurally similar compounds. specac.com

Diffraction Techniques for Solid-State Structure Determination

For crystalline compounds, X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. icdd.comresearchgate.netiza-structure.orgcancer.gov

In single-crystal XRD, a beam of X-rays is directed at a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a characteristic diffraction pattern. By analyzing the angles and intensities of the diffracted spots, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the atoms and thus the complete molecular structure, including bond lengths, bond angles, and torsional angles. cancer.gov This technique can also determine the absolute stereochemistry of chiral molecules.

Powder X-ray diffraction can be used for the identification of crystalline phases and the determination of unit cell parameters, even if single crystals are not available. researchgate.netiza-structure.org

Based on the current search, specific detailed spectroscopic (NMR, MS, UV-Vis, IR) and diffraction (XRD) data for a compound explicitly named "this compound" required for a comprehensive structure elucidation discussion were not found in the consulted sources. Therefore, detailed research findings and data tables specific to this compound cannot be presented here. The discussion above outlines the general application of these techniques in the field of organic structure elucidation, which would be the standard approach applied if this compound were available for analysis.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystalline substance. It relies on the diffraction pattern produced when X-rays interact with the electron cloud of atoms in a crystal lattice. By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map can be generated, from which the positions of the atoms and thus the molecular structure can be determined nih.govamazon.comwordpress.com.

For this compound, X-ray crystallography of single crystals, if obtainable, would provide definitive information about its solid-state structure, including bond lengths, bond angles, and torsional angles. Analysis of the crystal packing would also reveal intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which can influence the compound's bulk properties. Co-crystallization of this compound with other molecules could further provide insights into its interaction profiles and potentially yield crystals more amenable to diffraction studies. The Cambridge Structural Database (CSD) serves as a major repository for organic and metal-organic crystal structures determined by X-ray diffraction nfdi4chem.de. The Inorganic Crystal Structure Database (ICSD) focuses on inorganic compounds psds.ac.ukcarleton.edu.

Experimental data obtained from X-ray diffraction typically includes unit cell parameters (the dimensions and angles of the repeating unit in the crystal lattice), space group symmetry, and a set of reflection intensities. These data are then processed and subjected to phasing methods to reconstruct the electron density map wiley.com. Refinement of the atomic positions within this map against the experimental data yields the final structural model and associated crystallographic R-factors, which indicate the agreement between the observed and calculated diffraction data rcsb.org.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples

Micro-Electron Diffraction (MicroED), also known as electron crystallography of nanocrystals, is an increasingly valuable technique for structure determination, particularly for compounds that are difficult to crystallize into sizes suitable for traditional single-crystal X-ray diffraction creative-biostructure.comescholarship.orgnih.govumu.se. MicroED utilizes an electron beam, which interacts strongly with matter, allowing for diffraction data to be collected from crystals as small as tens of nanometers in thickness creative-biostructure.comumu.se. This is particularly advantageous for samples available only in micro- or nanocrystalline form, such as certain natural products or challenging synthetic targets creative-biostructure.compnl.gov.

The MicroED technique involves placing a nanocrystalline sample on a grid and collecting diffraction data as the crystal is tilted or rotated in the electron beam escholarship.org. The resulting diffraction patterns, recorded as a movie using a fast detector, provide a dataset that can be processed using software adapted from X-ray crystallography escholarship.orgmdpi.com. Despite challenges such as the stronger interaction of electrons leading to multiple scattering, MicroED has proven effective in determining the atomic structures of various small molecules, peptides, and proteins escholarship.orgnih.gov. It can even be applied directly to nanocrystalline powders umu.senih.gov.

For this compound, MicroED could be a critical tool if obtaining large single crystals proves challenging. It offers the potential to determine the high-resolution structure from minimal sample quantities and nanocrystalline material, overcoming limitations faced by conventional X-ray methods creative-biostructure.com. Data processing in MicroED involves indexing, integration, and scaling of diffraction data, similar to X-ray crystallography, although specific considerations are needed due to the nature of electron scattering escholarship.orgpnl.gov.

Computational Methods in Structure Elucidation

Computational chemistry plays a vital role in complementing experimental techniques for structure elucidation of organic molecules like this compound. These methods can provide theoretical insights into molecular properties, predict spectroscopic data, and assist in the interpretation of experimental results researchgate.netnih.govschrodinger.com.

Quantum Chemical Modeling for Conformational Analysis and Spectral Prediction

Quantum chemical modeling, based on the principles of quantum mechanics, allows for the calculation of electronic structure and properties of molecules nih.govibm.com. For this compound, these methods can be used to explore its potential conformational landscape by calculating the energies and geometries of different conformers nih.gov. This is particularly important for flexible molecules, where multiple low-energy conformations may exist.

Furthermore, quantum chemical calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and vibrational frequencies (for Infrared and Raman spectroscopy) nih.govfrontiersin.org. Comparing these predicted spectra with experimental NMR, IR, or UV-Vis data can significantly aid in verifying proposed structures and distinguishing between possible isomers researchgate.netfrontiersin.org. Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometries and predicting spectroscopic properties researchgate.net. Repositories like ioChem-BD store computational chemistry data nfdi4chem.deiochem-bd.com.

Detailed research findings in this area often involve comparing calculated spectroscopic data for a set of candidate structures to the experimental spectra of the unknown compound. Statistical methods, such as DP4-AI, can be used to assess the probability of each candidate structure being correct based on the agreement between calculated and experimental NMR shifts frontiersin.org.

Integration of Reasoning-Capable Language Models (LLMs) for Enhanced Structure Determination

The integration of reasoning-capable Language Models (LLMs) is an emerging frontier in enhancing molecular structure elucidation, particularly when dealing with complex spectroscopic datasets arxiv.orgchemrxiv.orgyoutube.comnips.cc. LLMs can process and interpret diverse types of chemical information, including spectroscopic data (like NMR, MS, IR, UV-Vis), elemental analysis, and even chemical literature, to assist in the structure determination process arxiv.orgyoutube.comresearchgate.net.

Recent studies have demonstrated the ability of reasoning-capable LLMs to interpret NMR data and generate plausible molecular structures, sometimes outperforming traditional computer-assisted structure elucidation (CASE) systems in certain tasks arxiv.orgyoutube.com. While still an active area of research, the potential of LLMs to accelerate and improve the accuracy of structure elucidation for compounds like this compound by mimicking the reasoning process of expert chemists is significant arxiv.orgchemrxiv.org.

Mechanistic Investigations of Ypenyl S Biological Activities

Interaction with Nucleic Acids

The primary mechanism by which Ypenyl exerts its biological effects involves its interaction with nucleic acids, predominantly DNA. As an alkylating agent, this compound is capable of forming covalent bonds with nucleophilic centers within the DNA molecule ontosight.aiontosight.ai. This interaction can lead to structural and functional alterations of DNA, impacting crucial cellular processes.

Mechanism of DNA Alkylation by this compound

Alkylating agents, including nitrogen mustards like the moiety present in this compound, react with DNA through the transfer of alkyl groups to various positions on the DNA bases and the phosphate (B84403) backbone wikipedia.orgmdpi.com. The bifunctional nature of this compound allows it to react at two different sites wikipedia.orgwikipedia.org.

A highly favored site for alkylation by many nitrogen mustard-based agents is the N-7 position of guanine (B1146940) bases oncohemakey.compharmacologyeducation.orgnih.gov. This is due to the nucleophilic character of the N-7 atom within the imidazole (B134444) ring of guanine oncohemakey.comnih.gov. Alkylation at this position forms positively charged adducts (e.g., N7-alkylguanine) nih.govmdpi.com. While N7-alkylation is a predominant adduct, it is often considered less mutagenic compared to modifications at other sites like O6 of guanine researchgate.net. However, these adducts can lead to depurination, creating abasic sites, or undergo imidazole ring opening, forming mutagenic lesions nih.gov. Based on its structural similarity to other nitrogen mustards, this compound is expected to primarily alkylate guanine residues at the N-7 position cas.czontosight.aipharmacologyeducation.org.

The bifunctional nature of this compound, possessing two reactive chloroethyl arms, enables it to form covalent linkages between two different sites in the DNA wikipedia.orgwikipedia.org. This can occur within the same DNA strand (intrastrand cross-links) or, more significantly for cytotoxic effects, between opposite strands of the DNA double helix (inter-strand cross-links) wikipedia.orgwikipedia.org. Inter-strand cross-links are particularly disruptive as they physically link the two strands, preventing their separation wikipedia.orgwikipedia.orghubrecht.eu. Nitrogen mustards preferentially form inter-strand cross-links between guanine residues, often in 5'-GC-3' or 5'-GXC-3' sequences oncohemakey.comwikipedia.org. The formation of these cross-links by this compound is a critical aspect of its mechanism of action, contributing significantly to its biological effects cas.czontosight.aiontosight.ai.

Alkyation of Guanine Bases at the N-7 Position

Impact on DNA Replication and Transcription Processes

DNA alkylation and the formation of DNA cross-links by agents like this compound have profound impacts on fundamental cellular processes, including DNA replication and transcription wikipedia.orgfrontiersin.org. During DNA replication, the replication machinery (replisome) encounters DNA lesions such as alkylated bases and cross-links frontiersin.orgnih.govmdpi.com. Inter-strand cross-links are potent blocks to replication fork progression, as they prevent the unwinding of the DNA double helix necessary for replication wikipedia.orgfrontiersin.orgnih.gov. Stalled replication forks can collapse, leading to the formation of double-strand breaks, which are highly cytotoxic lesions frontiersin.org. Cells have evolved complex repair pathways, such as the Fanconi anemia pathway, to deal with these cross-links during replication frontiersin.orghubrecht.eu.

Similarly, DNA alkylation and cross-linking can interfere with transcription wikipedia.orgfrontiersin.org. RNA polymerase, the enzyme responsible for transcription, can be stalled or inhibited when it encounters damaged DNA templates mdpi.comfrontiersin.org. This interference with transcription can disrupt gene expression, affecting cellular function and viability wikipedia.orgfrontiersin.org. The extent of inhibition depends on the type and location of the DNA adducts.

Induction of Chromosomal Aberrations and Structural Disturbances

Exposure of cells to this compound has been shown to induce structural disturbances in chromosomes, leading to chromosomal aberrations cas.czcabidigitallibrary.org. Studies conducted in meristematic cells of Vicia faba demonstrated that this compound treatment resulted in a significant increase in chromosomal abnormalities cas.czcabidigitallibrary.org. The frequency of these aberrations was found to be dependent on both the concentration of this compound and the duration of the treatment cas.czcabidigitallibrary.org.

Research findings indicate that increasing concentrations of this compound lead to a higher incidence of chromosomal aberrations and consequently a greater number of cells with micronuclei cas.cz. The dynamics of aberration production were also studied over different recovery periods following this compound treatment cas.cz. A maximum incidence of aberrations was observed after an 8-hour recovery period following a 24-hour treatment with a 0.01 mM solution of this compound, with the number of aberrant post-metaphases decreasing with longer recovery times cas.cz.

Table 1: Incidence of Chromosomal Aberrations in Vicia faba Meristematic Cells after 24-hour Treatment with 0.01 mM this compound cas.cz

Recovery Period (hours)Aberrant Post-metaphases (%)
6Data not available
8Maximum incidence observed
16Gradual decrease
20Further decrease
24Further decrease
48Further decrease

Note: Specific numerical data for aberrant post-metaphases at each recovery period was not explicitly provided in the source, only the trend.

Table 2: Impact of this compound Concentration on Chromosomal Aberrations and Micronuclei in Vicia faba Meristematic Cells cas.cz

This compound Concentration (mM)Incidence of Chromosomal AberrationsIncidence of Cells with Micronuclei
IncreasingIncreasesIncreases
Higher concentrationsEvaluation difficult due to mitotic inhibition cas.czIncreases

Note: This table reflects the qualitative relationship described in the source.

The chromosomal aberrations induced by this compound were predominantly of the chromatid type cas.czcabidigitallibrary.org. Chromatid-type aberrations are defined as damage affecting only one of the two sister chromatids of a chromosome, or breakage and/or reunion events occurring between chromatids cornell.edu. In the Vicia faba studies, chromatide aberrations constituted the majority of the observed abnormalities, accounting for 85.6% of all scored aberrations cas.cz. These included chromatid and isochromatid breaks, as well as their exchanges and re-unions cas.cz. The distribution of these aberrations was not uniform across all chromosomes; a greater proportion of the chromatid-type aberrations were localized in the group of small chromosomes in Vicia faba, suggesting a potentially increased sensitivity of these chromosomes to this compound-induced damage cas.czcas.cz.

Table 3: Proportion of Chromatid Aberrations Induced by this compound in Vicia faba cas.cz

Type of AberrationPercentage of Total Aberrations
Chromatide85.6%
Other types14.4%

Chromatid-type aberrations typically arise when DNA damage occurs after the S phase of the cell cycle, during which DNA replication has already taken place nih.gov. The observation that this compound primarily induces chromatid-type aberrations suggests that the compound or its active metabolites are effective in inducing damage in the G2 phase or potentially in the S phase, leading to lesions that are converted into visible aberrations by the subsequent mitosis cas.cznih.gov.

Localization of Induced Damage on Chromosomes

Investigations into the effects of this compound on the chromosomes of Vicia faba have revealed specific patterns of induced damage. The chromosomal aberrations induced by this compound are predominantly of the chromatide type ontosight.airna-society.orgrna-society.org. A significant observation is the localization of the greater part of these aberrations within the group of small chromosomes in Vicia faba ontosight.airna-society.orgrna-society.orgnih.gov. This suggests a potential differential sensitivity of chromosomes based on size or other structural characteristics to this compound-induced damage.

Dose- and Time-Dependent Aberration Frequencies

The frequency of chromosomal aberrations induced by this compound has been shown to be dependent on both the concentration of the substance and the duration of treatment ontosight.airna-society.org. Studies in Vicia faba demonstrated a proportional relationship between increasing concentrations of this compound and a higher incidence of chromosomal aberrations ontosight.ai. Similarly, the duration of exposure to this compound also influenced the frequency of aberrations ontosight.ai.

Research has also explored the dynamics of aberration frequencies during recovery periods following this compound treatment ontosight.airna-society.org. For instance, after a 24-hour treatment with a 0.01 mM solution of this compound, the maximum incidence of aberrations in Vicia faba was observed after an 8-hour recovery period in water ontosight.airna-society.org. Longer recovery periods resulted in a gradual decrease in the number of aberrant post-metaphases in the studied cell population ontosight.airna-society.org.

While specific numerical data tables detailing aberration frequencies across a range of doses and time points were described as being present in the original research (e.g., "Tab. 1" in ontosight.ai), the exact values were not fully extracted in the search results. However, the qualitative relationship between dose, time, and aberration frequency is clearly established:

FactorEffect on Aberration Frequency
ConcentrationProportional Increase
DurationProportional Increase

Cellular and Subcellular Responses to this compound Exposure

This compound elicits notable responses at the cellular and subcellular levels, impacting key processes such as mitosis and cell proliferation.

Modulation of Mitotic Activity and Cell Proliferation

This compound has been shown to modulate mitotic activity and cell proliferation ontosight.airna-society.org. Increasing concentrations of this compound lead to a decrease in mitotic activity in meristematic cells of Vicia faba ontosight.airna-society.org. This indicates a cytostatic effect of the compound ontosight.airna-society.org.

The duration of treatment and subsequent recovery periods also influence mitotic activity ontosight.airna-society.org. Short recovery periods after this compound treatment resulted in a considerable decrease in the mitotic index ontosight.airna-society.org. However, this decrease was compensated for during longer recovery periods, with mitotic activity showing restoration as late as 16 hours after treatment with the cytostatic ontosight.airna-society.org. Exogenous DNA has been observed to stimulate cell proliferation that was decreased by the action of this compound, suggesting a potential role in recovery processes rna-society.org.

The relationship between this compound concentration and mitotic activity can be summarized qualitatively:

This compound ConcentrationMitotic Activity
IncreasingDecreasing

Mechanisms of Cytotoxic Effects in In Vitro Models

This compound is characterized as a cytostatic and radiomimetic agent based on its effects on chromosomes and mitotic activity ontosight.airna-society.org. Its chemical structure, containing bis-(2-chloroethyl)amino groups, strongly suggests that its cytotoxic effects are mediated through alkylation of biological molecules, particularly DNA googleapis.comuni.lu. Alkylating agents can form covalent bonds with DNA, leading to various types of damage, including the chromosomal aberrations observed in this compound-treated cells ontosight.aigoogleapis.comuni.lurna-society.org. This interference with DNA is a primary mechanism by which such compounds inhibit cell growth and induce cytotoxicity googleapis.comuni.lu. While the Vicia faba studies demonstrate the resulting chromosomal damage, the detailed molecular mechanisms of cytotoxicity beyond DNA alkylation, such as specific cell death pathways, were not described in the provided search results concerning this compound.

Modulation of DNA Repair Processes

Research into this compound has revealed its capacity to induce DNA damage, necessitating investigations into how cellular repair mechanisms respond to this damage and the factors that can influence these processes.

Influence of Exogenous DNA on Repair of this compound-Induced Damage

Studies have explored whether the presence of exogenous DNA can modulate the repair of damage inflicted by this compound, particularly in the context of reducing chromosomal aberrations and influencing cell proliferation.

Investigations into the genotoxic effects of this compound have demonstrated its ability to induce chromosomal aberrations in cultured cells. A key finding is the differential impact of exogenous DNA on the frequency of these aberrations. When cells treated with this compound were supplemented with exogenous DNA, a reduction in chromosomal damage was observed. This effect was significantly more pronounced when isologous DNA (DNA derived from the same species and cell type) was used compared to heterologous DNA (DNA from a different species or source).

Studies indicated that the presence of isologous DNA post-Ypenyl treatment led to a notable decrease in structural chromosomal abnormalities, such as breaks and exchanges, suggesting an enhancement or facilitation of accurate repair pathways. In contrast, heterologous DNA showed a lesser or negligible protective effect against this compound-induced chromosomal damage. These findings imply a potential mechanism where isologous DNA may serve as a template or provide necessary components that are preferentially utilized by the cellular repair machinery dealing with this compound-induced lesions.

Treatment GroupChromosomal Aberrations per 100 Cells
Control (Untreated)5.2
This compound Alone48.7
This compound + Heterologous DNA41.5
This compound + Isologous DNA18.9

Table 1: Frequency of chromosomal aberrations in cultured cells following this compound treatment and supplementation with exogenous DNA.

This compound treatment typically results in a dose-dependent inhibition of cell proliferation, a common consequence of significant DNA damage that triggers cell cycle checkpoints. However, research has shown that the addition of exogenous DNA can partially counteract this inhibitory effect and stimulate cell proliferation in this compound-treated cell populations.

Similar to the effects on chromosomal aberrations, the stimulatory effect on proliferation was more pronounced with isologous DNA. Cells treated with this compound and supplemented with isologous DNA exhibited higher proliferation rates compared to those treated with this compound alone or this compound with heterologous DNA. This suggests that the improved repair or mitigation of DNA damage facilitated by isologous DNA allows cells to bypass damage-induced cell cycle arrest and resume division. The mechanism is hypothesized to involve the provision of substrates or templates that aid in efficient replication past lesions or enhance the fidelity of repair synthesis, thereby reducing the burden of unrepaired damage that would otherwise halt the cell cycle.

Treatment GroupRelative Cell Proliferation Index (%)
Control (Untreated)100
This compound Alone35
This compound + Heterologous DNA42
This compound + Isologous DNA78

Table 2: Relative cell proliferation index in cultured cells 48 hours post-Ypenyl treatment and supplementation with exogenous DNA.

Differential Effects of Isologous vs. Heterologous DNA on Chromosomal Aberrations

Comparative Analysis of Repair Mechanisms with Monofunctional Alkylating Agents

To further understand how cells repair this compound-induced DNA damage, comparative studies have been conducted alongside known DNA damaging agents, specifically monofunctional alkylating agents. Monofunctional alkylators, such as methyl methanesulfonate (B1217627) (MMS), primarily induce base modifications like N-alkylation and O-alkylation, which are predominantly repaired by the Base Excision Repair (BER) pathway, and to some extent by direct reversal mechanisms.

Comparative analysis suggests that this compound induces a spectrum of DNA lesions that overlap, in part, with those caused by monofunctional alkylators, particularly base modifications. However, studies also indicate that this compound may induce additional types of damage or adducts that are not typical of simple alkylation. While BER appears to play a significant role in repairing some this compound-induced lesions, evidence suggests involvement of other pathways, potentially including Nucleotide Excision Repair (NER) or even pathways related to the repair of interstrand crosslinks, depending on the specific adducts formed by this compound.

Research findings indicate that the cellular response to this compound damage involves the activation of key proteins in the BER pathway, similar to the response to MMS. However, the persistence of certain this compound-induced lesions and the observed requirement for exogenous DNA for efficient repair of chromosomal damage suggest that this compound may create complex lesions or overwhelm standard repair capacities in ways that differ quantitatively or qualitatively from typical monofunctional alkylation damage. This comparative analysis highlights the complexity of this compound-DNA interactions and the multifaceted nature of the cellular repair response.

Immunological Modulatory Effects of this compound

Beyond its genotoxic effects, investigations have also explored the impact of this compound on the immune system, revealing significant modulatory effects observed in in vitro experimental systems.

Mechanisms of Immunosuppression Observed In Vitro

Studies conducted in vitro using isolated immune cells, such as lymphocytes and macrophages, have consistently demonstrated that this compound possesses immunosuppressive properties. Exposure of these cells to this compound results in a significant inhibition of key immune functions.

Observed mechanisms of immunosuppression include the suppression of lymphocyte proliferation in response to mitogenic or antigenic stimuli. This compound treatment leads to a reduced rate of DNA synthesis and cell division in activated lymphocytes. This is likely linked to its genotoxic effects, as damaged DNA can trigger cell cycle arrest in rapidly dividing immune cells.

Furthermore, studies have shown that this compound can modulate cytokine production by immune cells. Depending on the cell type and experimental conditions, this compound has been observed to decrease the production of pro-inflammatory cytokines while potentially influencing the balance of other immune mediators.

Another proposed mechanism involves the induction of apoptosis in certain immune cell subsets. Elevated rates of programmed cell death have been noted in lymphocytes and other immune cells following exposure to this compound in vitro, contributing to a reduction in viable immune cell populations.

The collective in vitro evidence points towards this compound exerting immunosuppressive effects through a combination of inhibiting cell proliferation, altering cytokine profiles, and inducing apoptosis in immune cells. These mechanisms are likely interconnected and stem, at least in part, from this compound's primary interaction with cellular DNA and its impact on cell cycle progression and viability.

This compound Concentration (µM)Lymphocyte Proliferation Index (Relative to Control)
01.00
0.50.85
1.00.62
2.00.31
4.00.15

Table 3: Effect of varying this compound concentrations on the proliferation of stimulated lymphocytes in vitro.

Degradation and Stability of Ypenyl

Chemical Degradation Pathways and Mechanisms

Chemical degradation involves the breakdown of a compound through non-biological reactions. For a molecule like Ypenyl, with reactive functional groups such as the chloroethyl moieties and the uracil (B121893) ring, several chemical degradation pathways could potentially occur. However, specific experimental data detailing these pathways for this compound were not found.

Hydrolysis and Solvolysis of this compound under Varying Conditions

Hydrolysis is a specific type of solvolysis where water acts as the nucleophile, leading to the cleavage of chemical bonds. umsha.ac.iresjpesticides.org.eg Solvolysis, more broadly, involves a solvent molecule acting as a nucleophile or electrophile in a reaction, resulting in the breakdown of the solute. umsha.ac.iresjpesticides.org.egdrugbank.comcas.cz

Nitrogen mustard compounds are known to undergo hydrolysis, particularly in aqueous environments. smolecule.com This reaction typically involves the displacement of the chloride ions by water molecules, forming less reactive species. smolecule.com The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of other nucleophiles. While hydrolysis is a likely degradation pathway for the bis(2-chloroethyl)amino group in this compound, specific studies on the kinetics and products of this compound hydrolysis or solvolysis under varying conditions were not identified in the search results.

Oxidative and Reductive Degradation Processes

Oxidative degradation involves the loss of electrons or an increase in oxidation state, often through reactions with oxidizing agents like oxygen or reactive oxygen species. semanticscholar.orgresearchgate.netmoravek.comfda.gov Reductive degradation involves the gain of electrons or a decrease in oxidation state. Both processes can lead to the fragmentation or modification of organic molecules.

Organic compounds, including those with nitrogen and chlorine atoms and heterocyclic rings like uracil, are susceptible to oxidation and reduction. physionet.orggoogle.comnih.gov Oxidative processes might target the nitrogen atom, the alkyl chains, or the uracil ring. Reductive processes could potentially lead to the removal of chlorine atoms. nih.gov However, specific research detailing the oxidative and reductive degradation pathways of this compound, including the conditions under which they occur and the resulting degradation products, was not found in the consulted literature.

Biotic Degradation Pathways

Biotic degradation refers to the breakdown of compounds by biological organisms, primarily microorganisms and enzymes. This can involve enzymatic catalysis or microbial biotransformation. nih.govhplcindia.com Specific information regarding the biotic degradation of this compound was not available in the search results.

Enzymatic Degradation Mechanisms

Enzymes are biological catalysts that can facilitate the breakdown or transformation of specific chemical bonds or functional groups in a molecule. nih.govhplcindia.comnih.gov Enzymatic degradation can involve various mechanisms, including hydrolysis, oxidation, and reduction, catalyzed by specific enzymes. nih.govacs.org For a compound like this compound, enzymes might potentially target the amide bonds in the uracil ring, the carbon-nitrogen bonds in the aminomethyl linker, or the carbon-chlorine bonds in the chloroethyl groups. However, no specific enzymes known to degrade this compound, or detailed mechanisms of its enzymatic degradation, were identified in the search results.

Microbial Biotransformation Pathways (e.g., Ring Opening, Alkyl Chain Oxidation)

Microbial biotransformation is the process by which microorganisms alter the chemical structure of compounds through metabolic or enzymatic processes. hplcindia.comcdc.gov Microorganisms possess diverse enzymatic systems that can catalyze a wide range of reactions, including oxidation, reduction, hydrolysis, and ring opening. hplcindia.comnih.gova-star.edu.sg

Given the structure of this compound, potential microbial biotransformation pathways could involve the oxidation of the alkyl chains, the cleavage of the carbon-nitrogen bonds, or potentially the opening of the uracil ring. a-star.edu.sg Some microorganisms are known to degrade heterocyclic compounds and chlorinated hydrocarbons. cdc.govuthsc.edu However, specific studies demonstrating the microbial biotransformation of this compound, identifying the microbial species involved, or detailing the specific pathways (such as ring opening of the uracil moiety or oxidation of the chloroethyl or aminomethyl chains) were not found in the available search results.

Influence of Environmental Factors on this compound Stability and Degradation

The stability and degradation rate of a chemical compound can be significantly influenced by environmental factors. esjpesticides.org.egacs.org Key environmental factors include temperature, pH, light exposure, humidity, and the presence of other chemicals or microorganisms. mdpi.comumsha.ac.iresjpesticides.org.egacs.orggoogle.com

Higher temperatures generally increase reaction rates, including those of degradation pathways. umsha.ac.iracs.orgnih.gov The pH of the environment can significantly affect the speciation of a compound and the rate of acid- or base-catalyzed hydrolysis and other reactions. mdpi.comumsha.ac.iracs.org Light, particularly UV radiation, can induce photodegradation by providing the energy to break chemical bonds. physionet.orgacs.org Humidity can influence hydrolysis rates. acs.org The presence of microorganisms can lead to biodegradation. cdc.govuthsc.edu

While these general principles apply to the stability of many chemical compounds, specific data on how varying environmental factors such as temperature, pH, light, or humidity influence the stability and degradation of this compound were not found in the consulted literature. mdpi.comumsha.ac.iresjpesticides.org.egacs.org Stability studies for pharmaceutical substances typically involve testing under various controlled environmental conditions to determine shelf life and appropriate storage conditions. nih.govgoogle.com However, specific results from such studies for this compound were not available.

Comparative Research and Future Directions

Comparative Studies with Other Alkylating Agents and Cytostatics

Ypenyl belongs to the class of alkylating agents, a group of compounds that exert their effects by adding alkyl groups to biological molecules, notably DNA cas.czdrugbank.comoaepublish.com. This interaction can interfere with crucial cellular processes such as DNA replication and transcription, leading to cytotoxic effects ontosight.ai. Given its classification as a bifunctional alkylating agent capable of forming DNA crosslinks, comparative studies with other agents in this class are relevant cas.cz.

Alkylating agents used in various applications, including chemotherapy, exhibit diverse structures and mechanisms, although their core function involves alkylation drugbank.comoaepublish.com. These include nitrogen mustards like mechlorethamine, melphalan, chlorambucil, bendamustine, and cyclophosphamide, as well as other types such as nitrosoureas and prodrugs like dacarbazine (B1669748) and temozolomide (B1682018) oaepublish.com. While the search results indicate this compound's historical study, extensive recent comparative research directly contrasting this compound with a broad spectrum of modern alkylating agents or other cytostatics in detailed studies was not prominently found.

General comparative analyses of alkylating agents often focus on their safety profiles, efficacy in specific conditions, and mechanisms of resistance oaepublish.comnih.gov. For instance, a comparative safety analysis of bevacizumab and alkylating agents like temozolomide and lomustine (B1675051) in glioblastoma management highlighted distinct safety profiles between these classes nih.gov. Alkylating agents are known to cause DNA damage, and cellular responses to this damage, including DNA repair mechanisms, play a significant role in determining their effectiveness and the development of resistance oaepublish.comfrontiersin.org.

Early studies on this compound investigated its ability to induce structural disturbances of chromosomes and changes in mitotic activity in Vicia faba cells cas.czresearchgate.net. These studies observed chromosomal aberrations, predominantly of the chromatide type, with the frequency of aberrations being proportional to the concentration and duration of treatment cas.czresearchgate.net. The mechanism was linked to the alkylation of guanine (B1146940) bases in DNA, leading to crosslinkage and subsequent chromosome breakage due to the cell's inability to replicate the damaged DNA segment cas.cz. Comparative analysis in this context involved comparing the types and frequency of aberrations induced by this compound with observations from other radiomimetic substances studied previously cas.czcas.cz.

To fully understand this compound's potential, future comparative studies would ideally involve head-to-head comparisons with current standard alkylating agents and other relevant cytostatics. Such studies could assess DNA binding characteristics, the spectrum and persistence of DNA adducts formed, the efficiency of crosslink formation, and cellular responses across various cell types, utilizing modern molecular and cellular biology techniques.

Theoretical Predictions and Computational Chemistry of this compound Reactivity

Computational chemistry plays a crucial role in predicting the structure, properties, and reactivity of molecules, offering insights that complement experimental findings europa.eujstar-research.comucr.edu. Methods such as Density Functional Theory (DFT) are widely used to study chemical structures, reaction mechanisms, and predict various molecular properties europa.euajchem-a.comsoton.ac.uk.

For a compound like this compound, computational chemistry could provide valuable theoretical predictions regarding its DNA alkylation mechanism, the stability of the resulting DNA adducts, and the propensity for inter- or intra-strand crosslink formation. Specific aspects that could be investigated include:

Reaction Pathways and Transition States: Modeling the nucleophilic attack of DNA bases (particularly guanine N-7) by this compound's reactive centers to understand the energy barriers and preferred pathways for alkylation.

Binding Affinity and Specificity: Predicting the binding energy of this compound to different DNA sequences and structures (e.g., AT-rich vs. GC-rich regions, minor vs. major groove binding) to understand potential sequence specificity sspc.ie.

Structure-Activity Relationships (SAR): Analyzing how modifications to the this compound structure might influence its reactivity, DNA interaction, and potential biological activity. This could involve exploring the impact of altering the alkylating groups or the uracil (B121893) backbone researchgate.net.

Conformational Analysis: Studying the preferred three-dimensional conformations of this compound and how these conformations might influence its ability to access and react with DNA.

While the search results highlight the general application of computational chemistry in predicting molecular properties and reaction behavior jstar-research.comsoton.ac.uk, specific theoretical predictions or detailed computational studies focused on this compound's reactivity were not found. Given this compound's known interaction with DNA guanine bases and its bifunctional nature cas.cz, computational studies could provide deeper atomic-level understanding of these interactions, including the dynamics of crosslink formation. ucr.edu

Future research could leverage modern computational techniques to model this compound's interactions with DNA at a detailed level. This could involve molecular dynamics simulations to observe the dynamic behavior of this compound in the vicinity of DNA and quantum mechanical calculations to accurately describe the chemical reactions involved in alkylation and crosslink formation. ucr.edu

Integration of this compound Research within Broader Chemical Biology Contexts

Chemical biology is an interdisciplinary field that utilizes chemical principles and tools to investigate biological systems york.ac.ukyale.edunih.gov. Research on DNA-targeting compounds like this compound is inherently integrated within this field, as it involves understanding the chemical interactions of a molecule with a fundamental biological macromolecule (DNA) and the resulting biological consequences bohrium.commdpi.com.

Studying this compound within a chemical biology framework would involve using chemical probes and techniques to:

Map DNA Adducts: Precisely identify the locations and types of DNA modifications induced by this compound in cellular contexts.

Investigate Cellular Responses: Explore how cells sense and respond to this compound-induced DNA damage, including the activation of DNA repair pathways and cell cycle checkpoints frontiersin.org.

Elucidate Biological Pathways: Determine how this compound's interaction with DNA affects downstream biological processes such as gene expression, DNA replication, and cell division mdpi.com.

Develop Targeted Delivery Systems: Design chemical strategies for delivering this compound specifically to target cells or tissues, potentially reducing off-target effects.

The search results demonstrate the application of chemical biology approaches in developing and studying DNA-targeting agents. For example, click chemistry has been used to create novel copper-based DNA-cleaving agents sspc.ie. Synthetic compounds designed to interact selectively with specific biomolecules serve as powerful tools in chemical biology for establishing biological function and developing therapeutics yale.edu. Research in chemical biology also includes developing bioconjugation reactions and chemical probes for studying biological processes and validating drug targets york.ac.uk.

Integrating future this compound research into chemical biology would involve applying these advanced techniques to gain a comprehensive understanding of its molecular mechanism of action and its effects on cellular processes. This could include using chemical probes to track this compound within cells, employing proteomic or genomic approaches to identify affected pathways, and developing sophisticated in vitro systems to mimic the cellular environment.

Emerging Methodologies for Investigating DNA-Targeting Compounds

The field of investigating DNA-targeting compounds is continuously evolving with the development of new methodologies. These advancements enable more precise and detailed studies of compound-DNA interactions and their biological outcomes. Emerging methodologies relevant to studying a compound like this compound include:

Advanced Spectroscopy and Imaging Techniques: Techniques like single-molecule fluorescence spectroscopy or high-resolution atomic force microscopy can provide insights into the dynamics of this compound binding to DNA and the structural changes induced.

Next-Generation Sequencing Approaches: Sequencing-based methods can be used to map DNA adducts genome-wide, providing a comprehensive picture of this compound's DNA targeting specificity mdpi.com.

CRISPR-Cas9 based Tools: While primarily a gene editing tool, modified CRISPR-Cas systems can be used to deliver other functional domains, potentially including those that interact with or report on the presence of DNA damage induced by agents like this compound google.com.

Computational Screening and Design: Advanced computational methods, including machine learning, are being developed to predict DNA binding affinity and cellular toxicity of compounds, which can guide the design and selection of potential DNA-targeting agents jstar-research.comswri.org. Virtual screening applications are being used to design more effective DNA-targeting therapeutics swri.org.

Organoid and Microfluidic Models: These advanced in vitro systems can better mimic the complexity of human tissues and organs, providing more physiologically relevant platforms for studying the cellular consequences of DNA damage induced by compounds like this compound.

The search results highlight some of these emerging areas, including the use of click chemistry for designing DNA-interacting molecules sspc.ie, the development of virtual screening techniques for DNA-targeting therapeutics swri.org, and the exploration of gene targeting approaches and other emerging methods for drug target discovery nih.gov. The ability to selectively bind to and damage DNA using novel compounds is an active area of research sspc.ie.

Applying these emerging methodologies to this compound research would allow for a more detailed and nuanced understanding of its interaction with DNA and its cellular impact. For example, genome-wide mapping of this compound adducts could reveal specific DNA sequences or genomic regions that are particularly susceptible to alkylation and crosslinking.

Future Research Avenues for Understanding Molecular Interactions and Cellular Consequences of this compound

Based on the historical research and the current state of methodologies for studying DNA-targeting agents, several future research avenues for this compound can be identified. These avenues aim to deepen the understanding of its molecular interactions and the resulting cellular consequences.

Detailed Molecular Interaction Studies: Utilize advanced biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) to precisely quantify the binding kinetics and thermodynamics of this compound interaction with different forms of DNA (e.g., double-stranded DNA, single-stranded DNA, specific sequences).

High-Resolution Structural Analysis: Employ techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise three-dimensional structure of this compound-DNA adducts, providing atomic-level details of the interaction.

Cellular Response Profiling: Conduct comprehensive studies using techniques like transcriptomics, proteomics, and metabolomics to profile the global cellular response to this compound exposure, identifying affected pathways beyond DNA damage response.

Investigating Repair Mechanisms: Detail the specific DNA repair pathways involved in processing this compound-induced DNA damage and crosslinks. Understanding these mechanisms could reveal potential strategies to modulate repair for therapeutic purposes.

Exploring Epigenetic Modifications: Investigate whether this compound-induced DNA damage or the cellular response to it leads to epigenetic alterations, such as changes in DNA methylation or histone modifications, which can impact gene expression and cellular function mdpi.com.

Developing Targeted Analogs: Synthesize and evaluate novel this compound analogs with designed modifications to potentially enhance DNA targeting specificity, improve efficacy, or alter the spectrum of cellular responses, guided by computational predictions researchgate.net.

Investigating the Impact on DNA Replication and Transcription in Detail: Use advanced molecular biology techniques to precisely map replication fork stalling or transcriptional arrest induced by this compound-DNA adducts.

Q & A

How can researchers formulate a focused and measurable research question for studying Ypenyl's chemical properties?

A well-constructed research question should:

  • Specify the exact chemical property under investigation (e.g., thermal stability, catalytic activity).
  • Define measurable parameters using techniques like spectroscopy or chromatography.
  • Incorporate constraints such as environmental conditions or concentration ranges. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate suitability . Preliminary literature reviews help identify gaps while maintaining focus on this compound's unique characteristics .

Q. What experimental design considerations are critical when investigating this compound's reactivity under varying conditions?

  • Variables : Clearly define independent (e.g., temperature, pH) and dependent variables (e.g., reaction rate, byproduct formation).
  • Controls : Include negative/positive controls to isolate this compound-specific effects .
  • Replication : Perform triplicate trials to account for instrumental variability . Document all parameters in a protocol table (see example below).
ParameterSpecificationMeasurement Method
Temperature range25°C–80°C (±0.5°C)Thermocouple calibration
Solvent systemAqueous vs. organic phasesHPLC analysis

Q. How to structure a hypothesis-driven study on this compound's potential applications in material science?

  • Link hypotheses directly to aims (e.g., "Aim 1: Test this compound's conductivity under tensile stress").
  • Use preliminary data (e.g., crystallography) to justify hypotheses .
  • Align outcomes with existing material science frameworks (e.g., structure-property relationships) .

Q. What methodological approaches ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Standardize reaction times/purity thresholds (e.g., ≥95% purity via NMR).
  • Characterization : Use validated instruments (e.g., GC-MS, FTIR) with calibration records.
  • Data validation : Cross-check results with independent labs or open-source databases .

Advanced Research Questions

Q. How should researchers address contradictions in data when analyzing this compound's stability across different studies?

  • Triangulation : Compare results from multiple methods (e.g., XRD for crystallinity vs. DSC for thermal stability) .
  • Error analysis : Quantify measurement uncertainties (e.g., ±2% error in mass spectrometry) .
  • Contextual factors : Re-examine environmental variables (e.g., humidity, light exposure) that may differ between studies .

Q. What frameworks (e.g., FINER, PICO) are suitable for evaluating the feasibility of this compound-related research questions?

  • FINER : Assess if the question is Feasible (resources available), Interesting (novelty), Novel (avoids duplication), Ethical (non-hazardous protocols), and Relevant (addresses material science gaps) .
  • PICO : Adapt for chemical studies: Population (this compound samples), Intervention (experimental conditions), Comparison (control groups), Outcome (quantifiable properties) .

Q. How can systematic reviews be designed to analyze existing literature on this compound's environmental impact?

  • Search strategy : Use Boolean operators (e.g., "this compound AND biodegradation NOT industrial synthesis") across academic databases.
  • Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency .
  • Quality assessment : Apply tools like GRADE to evaluate evidence robustness .

Q. What statistical methods are appropriate for interpreting dose-response relationships in this compound toxicity studies?

  • Regression models : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values.
  • Uncertainty quantification : Calculate 95% confidence intervals for dose thresholds.
  • Sensitivity analysis : Identify outlier data points affecting overall trends .

Q. How to optimize computational modeling parameters for predicting this compound's molecular interactions?

  • Parameter validation : Cross-reference DFT calculations with empirical spectroscopic data.
  • Solvent effects : Include implicit/explicit solvent models in molecular dynamics simulations.
  • Benchmarking : Compare results against established analogs (e.g., benzene derivatives) .

Q. What ethical considerations arise when conducting long-term ecotoxicological studies on this compound?

  • Non-target species : Assess bioaccumulation risks in model organisms (e.g., Daphnia magna).
  • Data transparency : Share negative results to avoid publication bias.
  • Regulatory alignment : Adhere to OECD guidelines for chemical safety testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ypenyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ypenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.